molecular formula C12H30Cl4N4O6 B096112 Neamine hydrochloride CAS No. 15446-43-2

Neamine hydrochloride

Cat. No.: B096112
CAS No.: 15446-43-2
M. Wt: 468.2 g/mol
InChI Key: YHGAXELMYJIVJN-OXGCEHIISA-N
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Description

Neamine (hydrochloride) is a derivative of neomycin, an aminoglycoside antibiotic. It is primarily used in biochemical research for its ability to bind to ribosomal RNA, specifically targeting the ribosomal decoding site. This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Neamine hydrochloride: specifically targets the ribosomal decoding site . This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

Cellular Effects

The effects of This compound on cellular processes are primarily related to its ability to bind to ribosomal RNA and interrupt the process of translation . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with ribosomal RNA . This binding interrupts the process of translation, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of This compound over time in laboratory settings are primarily related to its stability and degradation .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that This compound is involved in are primarily related to its interactions with ribosomal RNA . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neamine (hydrochloride) can be synthesized through the acid hydrolysis of neomycin B, which yields neamine and neobiosamine B. The reaction typically involves the use of hydrochloric acid in a controlled environment to ensure the purity of the product .

Industrial Production Methods: In industrial settings, neamine is produced through the fermentation of the actinomycete Streptomyces fradiae. The fermentation broth contains neomycin, which is then subjected to acid hydrolysis to obtain neamine. The compound is isolated and purified from the fermentation broth using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Neamine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various neamine derivatives, which are used in biochemical and pharmaceutical research .

Scientific Research Applications

Neamine (hydrochloride) has several scientific research applications, including:

Comparison with Similar Compounds

    Neomycin B: The main component of neomycin, with the highest antibiotic activity.

    Neomycin C: Another component of neomycin, with lower antibiotic activity.

    Paromomycin: An aminoglycoside antibiotic similar to neomycin.

    Gentamicin: A widely used aminoglycoside antibiotic

Uniqueness: Neamine (hydrochloride) is unique due to its specific binding to the ribosomal decoding site, making it a valuable tool for studying protein synthesis and RNA function. Its ability to interrupt translation sets it apart from other aminoglycosides, which may have broader or different targets .

Biological Activity

Neamine hydrochloride, a derivative of the aminoglycoside antibiotic neomycin, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and antibacterial efficacy.

1. Antitumor Activity

This compound exhibits significant antitumor activity through its ability to inhibit angiogenesis and tumor cell proliferation. This section summarizes key findings from various studies.

Neamine functions primarily by blocking the nuclear translocation of angiogenin, a protein that plays a crucial role in promoting angiogenesis and cancer cell proliferation. In vitro and in vivo studies have demonstrated that neamine effectively inhibits angiogenin-induced cell proliferation and the establishment of human tumor xenografts in athymic mice.

  • Study Findings :
    • Neamine inhibited the nuclear translocation of angiogenin in endothelial cells, preventing its angiogenic activity .
    • In animal models, neamine reduced tumor growth in both ectopic and orthotopic settings, demonstrating its potential as an effective anticancer agent .

1.2 Case Studies

  • Oral Cancer : A study investigating neamine's effects on oral squamous cell carcinoma (OSCC) revealed that it inhibited the proliferation of specific cancer cell lines (HSC-2) while reducing tumor angiogenesis in xenograft models . Neamine treatment resulted in a significant decrease in both tumor size and the number of proliferating cancer cells.
  • Prostate Cancer : Neamine has also shown promise in preventing prostate intraepithelial neoplasia in transgenic mice, indicating its potential for broader applications in cancer therapy .

2. Antibacterial Activity

This compound exhibits broad-spectrum antibacterial properties against various Gram-negative and Gram-positive bacteria. Its derivatives have been explored for enhanced efficacy against antibiotic-resistant strains.

The antibacterial activity of neamine is attributed to its ability to disrupt bacterial membranes and inhibit protein synthesis. Neamine derivatives have been synthesized to improve their lipophilicity, enhancing their antibacterial potency.

  • Study Findings :
    • Amphiphilic neamine derivatives demonstrated low minimum inhibitory concentrations (MICs) against resistant strains such as Pseudomonas aeruginosa and Escherichia coli, indicating their potential as effective antibiotics .
    • The interaction with lipopolysaccharides (LPS) on bacterial membranes has been identified as a critical factor in their mechanism of action .

3. Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Cancer Type Model Key Findings
Various TumorsAthymic MiceInhibited tumor growth and angiogenesis; blocked nuclear translocation of angiogenin
Oral CancerHSC-2/SAS XenograftsReduced tumor size; inhibited proliferation in certain cell lines
AntibacterialIn vitroEffective against resistant strains; low MIC values for neamine derivatives

4. Conclusion

This compound emerges as a promising compound with significant biological activities, particularly in inhibiting tumor growth and exhibiting antibacterial effects. Its ability to block angiogenin's action positions it as a potential candidate for cancer therapy, while its derivatives offer hope against antibiotic-resistant infections. Further research is warranted to explore its full therapeutic potential and optimize formulations for clinical use.

Properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGAXELMYJIVJN-OXGCEHIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl4N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15446-43-2
Record name Neamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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